Physicochemical Differentiation: Predicted LogP of 3-Methoxy vs. 4-Methoxy Regioisomer
The compound's lipophilicity, a key determinant of membrane permeability and protein binding, is distinct from its closest regioisomer. The 3-methoxyphenyl substitution results in a predicted LogP (XLogP3) of 3.7 . This is in contrast to the 4-methoxy regioisomer (CAS 116734-22-6), which has a reported LogP value of 3.917 [1]. This quantifiable difference in lipophilicity is significant enough to impact in vitro ADME properties and target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 3.7 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid |
| Quantified Difference | ΔLogP = -0.217 |
| Conditions | Predicted via XLogP3 method and reported by vendor [1] |
Why This Matters
This difference in predicted LogP indicates the 3-methoxy compound is less lipophilic, which can be a critical factor when designing a compound library with a specific range of physicochemical properties for oral bioavailability or target selectivity.
- [1] Molbase. (n.d.). 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid. Retrieved April 20, 2026. View Source
